molecular formula C9H13BrS B15258800 4-(3-Bromo-2-methylpropyl)-2-methylthiophene

4-(3-Bromo-2-methylpropyl)-2-methylthiophene

Cat. No.: B15258800
M. Wt: 233.17 g/mol
InChI Key: DGWVWHVJDNLMKY-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)-2-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a 3-bromo-2-methylpropyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by alkylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum bromide. The alkylation step involves the use of 3-bromo-2-methylpropyl bromide in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-2-methylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring using reducing agents like lithium aluminum hydride or palladium on carbon.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, palladium on carbon

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated thiophene, hydrogenated thiophene

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of materials such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole
  • 4-(3-Bromo-2-methylpropyl)-3,5-morpholinedione

Uniqueness

4-(3-Bromo-2-methylpropyl)-2-methylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)-2-methylthiophene

InChI

InChI=1S/C9H13BrS/c1-7(5-10)3-9-4-8(2)11-6-9/h4,6-7H,3,5H2,1-2H3

InChI Key

DGWVWHVJDNLMKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC(C)CBr

Origin of Product

United States

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